molecular formula C7H16ClNO2 B11821256 2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride

2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride

Cat. No.: B11821256
M. Wt: 181.66 g/mol
InChI Key: WHBQKHHMDXKGKD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3,3-dimethylbutanoic acid HCl is a chemical compound with a unique structure that includes an aminomethyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3,3-dimethylbutanoic acid HCl typically involves the reaction of 3,3-dimethylbutanoic acid with formaldehyde and ammonia. This process forms an intermediate aminomethyl derivative, which is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(Aminomethyl)-3,3-dimethylbutanoic acid HCl may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and continuous monitoring of reaction parameters are crucial to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3,3-dimethylbutanoic acid HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(Aminomethyl)-3,3-dimethylbutanoic acid HCl has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-3,3-dimethylbutanoic acid HCl exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and receptors. The compound may also modulate biochemical pathways by acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-3,3-dimethylpentanoic acid: Similar structure but with an additional carbon in the backbone.

    2-(Aminomethyl)-3,3-dimethylpropanoic acid: Similar structure but with one less carbon in the backbone.

    2-(Aminomethyl)-3,3-dimethylhexanoic acid: Similar structure but with two additional carbons in the backbone.

Uniqueness

2-(Aminomethyl)-3,3-dimethylbutanoic acid HCl is unique due to its specific carbon chain length and the presence of the aminomethyl group, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

2-(aminomethyl)-3,3-dimethylbutanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(4-8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H

InChI Key

WHBQKHHMDXKGKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CN)C(=O)O.Cl

Origin of Product

United States

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